molecular formula C23H26BrN5O4 B10873829 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide

N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenoxy)acetohydrazide

Cat. No.: B10873829
M. Wt: 516.4 g/mol
InChI Key: JSFXDHALSYPNAR-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated indole core, a piperazine moiety, and a methoxyphenoxy group, making it a subject of interest for chemists and biologists alike.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of a bromine atom to the indole core.

    Piperazine Substitution: Attachment of the piperazine moiety to the indole core.

    Methoxyphenoxy Acetohydrazide Formation: Coupling of the methoxyphenoxy group with the acetohydrazide.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or inducing cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds with a similar indole core structure.

    Piperazine Derivatives: Compounds containing the piperazine moiety.

    Methoxyphenoxy Acetohydrazides: Compounds with similar functional groups.

Uniqueness

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H26BrN5O4

Molecular Weight

516.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H26BrN5O4/c1-27-9-11-28(12-10-27)15-29-20-8-3-16(24)13-19(20)22(23(29)31)26-25-21(30)14-33-18-6-4-17(32-2)5-7-18/h3-8,13,31H,9-12,14-15H2,1-2H3

InChI Key

JSFXDHALSYPNAR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)COC4=CC=C(C=C4)OC

Origin of Product

United States

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